N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-16-9-5-14(6-10-16)13-20(25)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSLYXCENWZVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzothiazole intermediate is then coupled with 4-bromoacetophenone in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) to form the desired phenyl-benzothiazole intermediate.
Amidation: The final step involves the reaction of the phenyl-benzothiazole intermediate with 4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Activity
Research indicates that compounds containing benzothiazole moieties exhibit notable antibacterial properties. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that related benzothiazole derivatives demonstrate strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to have minimum inhibitory concentration (MIC) values comparable to established antibiotics like streptomycin and ampicillin .
1.2 Antitubercular Activity
Benzothiazole derivatives are also explored for their antitubercular properties. Recent advancements in the synthesis of benzothiazole-based compounds have revealed promising in vitro and in vivo activities against Mycobacterium tuberculosis. The structural features of this compound suggest it could serve as a lead compound for developing new antitubercular agents .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism of action for compounds like this compound may involve interaction with specific biological targets such as enzymes or receptors involved in bacterial metabolism or cell wall synthesis. Understanding these interactions is crucial for predicting the pharmacodynamics and pharmacokinetics of the compound in therapeutic contexts .
2.2 Structure-Activity Relationship (SAR)
The presence of both the benzothiazole and fluorophenyl groups in the structure contributes to the compound's biological activity. SAR studies suggest that modifications to these moieties can significantly alter the compound's efficacy and selectivity against various pathogens. For example, substituting different functional groups can enhance antibacterial potency or reduce toxicity .
Synthesis and Characterization
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. A general synthetic pathway may include:
- Formation of Benzothiazole Derivative : Reacting appropriate thioketones with amines under acidic conditions.
- Acetylation : Introducing the acetamide group via acetic anhydride or acetyl chloride.
- Fluorination : Incorporating the fluorophenyl group through nucleophilic substitution methods.
Each step requires careful optimization of reaction conditions to achieve high yields and purity .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes critical for microbial survival, such as DNA gyrase or topoisomerase.
Cellular Pathways: It interferes with cellular signaling pathways, leading to apoptosis in cancer cells.
Receptor Binding: The benzothiazole moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Derivatives
- 2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS: 300820-52-4): This analogue replaces the 4-fluorophenyl group with a 4-chlorophenoxy moiety. The methyl group on the benzothiazole may improve metabolic stability compared to the parent compound .
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (PDB ID: 0MN): The 3-methoxyphenoxy group introduces steric bulk and hydrogen-bonding capacity, which could alter binding kinetics in enzymatic assays. This compound has been studied in structural biology pipelines using SHELX programs .
Benzothiazole-Piperazine Hybrids
- N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide :
Incorporation of a piperazine ring linked to a pyridine carbonyl group enhances water solubility and introduces basicity, which may improve bioavailability. This derivative has shown promise in anticancer assays .
Fluorophenyl-Substituted Analogues
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide):
Replaces the benzothiazole-phenyl group with a pyridyl-thiazole system. The thiazole ring may engage in π-π stacking interactions distinct from benzothiazole. This compound has been utilized in multitarget drug discovery studies against Mycobacterium tuberculosis .
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS: 693806-30-3):
Features a sulfanyl bridge instead of the benzothiazole core.
Triazole and Thiadiazole Derivatives
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide:
The triazole ring introduces additional hydrogen-bonding sites, while the methoxyphenyl group enhances lipophilicity. This compound has been explored for antimicrobial activity .
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide:
The dihydrobenzothiazole-trioxo system confers strong electron-withdrawing properties, which may influence redox activity in biological systems .
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing Groups : Fluorine and chlorine substituents improve target affinity but may reduce solubility. Methoxy groups balance lipophilicity and hydrogen-bonding .
- Heterocyclic Diversity : Thiazole and triazole derivatives exhibit broader target engagement compared to benzothiazole-centric compounds, as seen in GSK1570606A’s antitubercular activity .
- Structural Insights : SHELX-refined crystallographic data highlight conformational rigidity in benzothiazole-phenyl derivatives, critical for molecular docking studies .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following structure:
- Molecular Formula : C15H12N2OS
- CAS Number : 1014580-58-5
The presence of the benzothiazole moiety is critical for its biological activity, as it is known to enhance solubility and bioavailability in various biological systems.
Anticancer Activity
Research has demonstrated that compounds containing benzothiazole derivatives exhibit potent anticancer properties. A study highlighted that various thiazolopyridazine derivatives, which include benzothiazole structures, showed cytotoxic effects against several cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung) with IC50 values ranging from 6.90 μM to 51.46 μM .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7p | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
The study concluded that substituents on the benzothiazole moiety significantly influence cytotoxicity, with electron-withdrawing groups enhancing activity .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. A recent study indicated that novel acetamide derivatives exhibited promising antibacterial potential against various strains, outperforming standard antibiotics like cefadroxil at specific concentrations .
Table 2: Antibacterial Activity Comparison
| Compound | Concentration (μg/100 μL) | Activity Level |
|---|---|---|
| This compound | 100 | Superior to cefadroxil |
| Cefadroxil | 100 | Standard |
This suggests that the compound could serve as a lead structure for developing new antibacterial agents.
Other Biological Activities
The compound has also been noted for antifungal and anthelmintic activities due to the structural features provided by the benzothiazole framework. Studies have shown that similar compounds exhibit a broad spectrum of biological activities, making them versatile candidates for pharmaceutical applications .
Case Studies and Research Findings
In a comprehensive evaluation of N-substituted acetamides, researchers found that compounds with benzothiazole motifs displayed enhanced coordination abilities as ligands due to their structural characteristics . This property is particularly relevant in drug design where interaction with biomolecules is crucial.
Moreover, a high-pressure synthesis method was employed to create thiazolopyridazine derivatives with improved anticancer properties, showcasing the adaptability of synthetic methodologies in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide derivatives?
- Methodological Answer : The core structure is synthesized via microwave-assisted cyclization of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid, followed by acetylation to form the acetamide backbone. Subsequent functionalization involves coupling reactions with heterocyclic thiols (e.g., benzimidazole, benzoxazole) in acetone under basic conditions (K₂CO₃) .
Q. How is the crystal structure of this compound determined, and what software is typically used?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data refinement using SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). Monoclinic systems (space group Cc) are common, with parameters such as a = 4.9179 Å, b = 23.592 Å, and β = 91.523° .
Q. What in vitro assays are used to evaluate antitumor activity?
- Methodological Answer : Compounds are screened against ~60 human tumor cell lines (e.g., leukemia, melanoma, breast cancer) at the NCI-60 panel. Dose-response curves (10⁻⁴–10⁻⁸ M) are generated, with GI₅₀ (50% growth inhibition) values calculated using the COMPARE algorithm .
Advanced Research Questions
Q. How do substituent variations on the benzothiazole ring impact antitumor efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl at the 3-position) enhance activity. For example:
| Compound | Substituent | GI₅₀ (μM) |
|---|---|---|
| 10 | 3-Cl, benzimidazole | 0.12–1.45 |
| 16 | 1,5-diphenylimidazole | 0.09–2.10 |
| Chlorine at the meta position increases cellular uptake, while bulky aryl groups improve target binding . |
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Twinned data or high thermal motion in flexible acetamide chains can reduce refinement accuracy. Strategies include:
- Using high-resolution data (≤ 0.8 Å) for anisotropic displacement parameter modeling.
- Applying restraints to bond lengths/angles via SHELXL’s DFIX and SADI commands .
Q. How can contradictory activity data across cell lines be systematically analyzed?
- Methodological Answer : Contradictions may arise from differential expression of molecular targets (e.g., kinases). Use hierarchical clustering of GI₅₀ profiles to identify outlier cell lines. Validate hypotheses via siRNA knockdown or Western blotting of suspected targets .
Q. What computational methods predict the pharmacokinetic properties of benzothiazole derivatives?
- Methodological Answer : Tools like SwissADME calculate parameters:
- LogP : ~2.6 (moderate lipophilicity).
- TPSA : ~87.5 Ų (indicative of moderate membrane permeability).
Molecular dynamics simulations further assess binding stability to cytochrome P450 enzymes .
Comparative and Mechanistic Questions
Q. How does the biological activity of this compound compare to structurally related analogs?
- Methodological Answer : While antiepileptic activity is reported in analogs with piperazine/imidazole motifs (e.g., N-[2-chloro-5-(trifluoromethyl)phenyl] derivatives), the benzothiazole-acetamide scaffold here shows specificity for oncology targets like topoisomerase II .
Q. What evidence supports the role of the benzothiazole moiety as a pharmacophore?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
